CID 78061256
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Overview
Description
CID 78061256 is an organosilicon compound with the molecular formula C10H22O2Si. It is a versatile reagent used in organic synthesis, particularly in the protection of alcohols and carboxylic acids. The compound is characterized by its tert-butyl group attached to a silicon atom, which is further bonded to a 1,1-dimethoxypropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
CID 78061256 can be synthesized through the reaction of tert-butyl dimethyl chlorosilane with 1,1-dimethoxypropane in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the 1,1-dimethoxypropyl group.
Industrial Production Methods
On an industrial scale, the production of tert-butyl(1,1-dimethoxypropyl)silane involves similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
CID 78061256 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with new functional groups replacing the tert-butyl group.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl(1,1-dimethoxypropyl)silane is used as a protecting group for alcohols and carboxylic acids. It helps in the selective protection and deprotection of functional groups during multi-step organic synthesis.
Biology and Medicine
The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals. Its ability to protect sensitive functional groups makes it valuable in the preparation of complex drug molecules.
Industry
In the industrial sector, tert-butyl(1,1-dimethoxypropyl)silane is used in the production of specialty chemicals and materials. It is also employed in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl(1,1-dimethoxypropyl)silane exerts its effects involves the formation of stable silicon-oxygen bonds. The tert-butyl group provides steric hindrance, protecting the silicon atom from unwanted reactions. This stability allows for selective reactions at other functional groups in the molecule.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(dimethyl)silane
- tert-Butyl(trimethyl)silane
- tert-Butyl(phenyl)silane
Uniqueness
CID 78061256 is unique due to its 1,1-dimethoxypropyl group, which provides additional stability and reactivity compared to other tert-butyl silanes. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial.
Properties
CAS No. |
150176-63-9 |
---|---|
Molecular Formula |
C9H22O2Si |
Molecular Weight |
190.358 |
IUPAC Name |
tert-butyl(1,1-dimethoxypropyl)silane |
InChI |
InChI=1S/C9H22O2Si/c1-7-9(10-5,11-6)12-8(2,3)4/h7,12H2,1-6H3 |
InChI Key |
KYXBWEVNDUHIHQ-UHFFFAOYSA-N |
SMILES |
CCC(OC)(OC)[SiH2]C(C)(C)C |
Origin of Product |
United States |
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